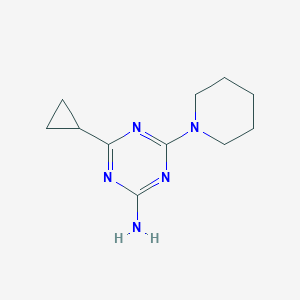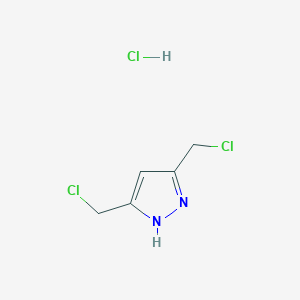
3,5-bis(chloromethyl)-1H-pyrazolehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-bis(chloromethyl)-1H-pyrazole hydrochloride: is a chemical compound with the molecular formula C5H7Cl3N2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-bis(chloromethyl)-1H-pyrazole hydrochloride typically involves the chloromethylation of 1H-pyrazole. The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is usually subjected to purification steps such as recrystallization to obtain the final product.
化学反応の分析
Types of Reactions: 3,5-bis(chloromethyl)-1H-pyrazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
- Substitution reactions yield various substituted pyrazoles.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in methyl-substituted pyrazoles.
科学的研究の応用
Chemistry: 3,5-bis(chloromethyl)-1H-pyrazole hydrochloride is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study the effects of pyrazole derivatives on biological systems. It is also employed in the development of new bioactive molecules with potential therapeutic applications.
Medicine: The compound is investigated for its potential use in the development of new drugs. Pyrazole derivatives have shown promise in treating various diseases, including cancer, inflammation, and neurological disorders.
Industry: In the industrial sector, 3,5-bis(chloromethyl)-1H-pyrazole hydrochloride is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of 3,5-bis(chloromethyl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This interaction can lead to changes in the structure and function of these biomolecules, resulting in various biological effects. The pathways involved include the inhibition of enzyme activity, disruption of DNA replication, and induction of cellular stress responses.
類似化合物との比較
- 3,5-bis(chloromethyl)pyridine hydrochloride
- 3,5-dichloromethyl-1H-pyrazole
- 3,5-bis(bromomethyl)-1H-pyrazole
Comparison: 3,5-bis(chloromethyl)-1H-pyrazole hydrochloride is unique due to its specific substitution pattern on the pyrazole ring. Compared to similar compounds, it offers distinct reactivity and biological activity. For instance, the presence of chloromethyl groups provides unique opportunities for further chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, its biological activity may differ from other halogenated pyrazoles, offering potential advantages in drug development and other applications.
特性
分子式 |
C5H7Cl3N2 |
|---|---|
分子量 |
201.48 g/mol |
IUPAC名 |
3,5-bis(chloromethyl)-1H-pyrazole;hydrochloride |
InChI |
InChI=1S/C5H6Cl2N2.ClH/c6-2-4-1-5(3-7)9-8-4;/h1H,2-3H2,(H,8,9);1H |
InChIキー |
PIGNOEXQSXJBGZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(NN=C1CCl)CCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


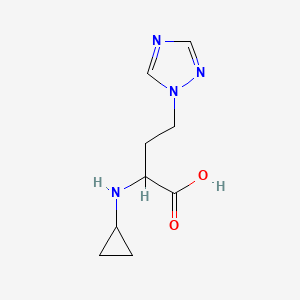
![2H,3H-furo[2,3-b]pyridine-2-carboxylicacid](/img/structure/B13543319.png)
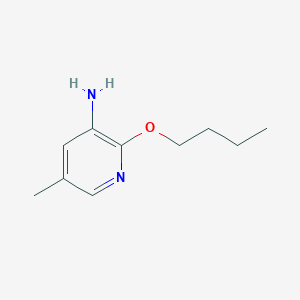
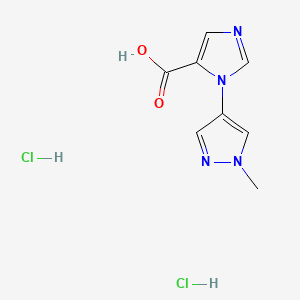
![3-Oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile](/img/structure/B13543333.png)
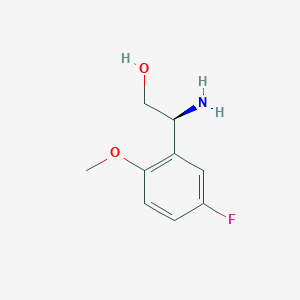
![tert-butylN-({5-oxa-2-azaspiro[3.4]octan-6-yl}methyl)carbamate](/img/structure/B13543347.png)
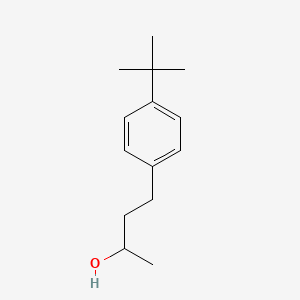
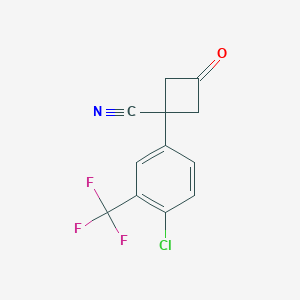


![2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}acetylchloridehydrochloride](/img/structure/B13543377.png)
